molecular formula C16H16N2O3S2 B6447651 4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine CAS No. 2640973-44-8

4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine

Cat. No. B6447651
CAS RN: 2640973-44-8
M. Wt: 348.4 g/mol
InChI Key: GNMRFZXZVMBWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine (MMPBTA) is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is a versatile and highly reactive molecule that is used in a variety of chemical reactions, including the synthesis of various drugs. MMPBTA is also used in the synthesis of a variety of other compounds, such as dyes, fragrances, and in the preparation of food additives.

Scientific Research Applications

COX-2 Inhibition for Pain and Inflammation Management

Background: Cyclooxygenase (COX) enzymes play a crucial role in converting arachidonic acid to inflammatory mediators, including prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX activity, but their use is limited due to adverse effects like gastrointestinal ulcers.

Application: Researchers have designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo [1,2-a]pyridin-3-amines as selective COX-2 inhibitors. These compounds exhibit lower side effects compared to traditional NSAIDs. Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo [1,2-a]pyridin-3-amine demonstrated high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Antinociceptive Activity via Formalin Test

Background: Antinociceptive agents reduce pain perception. Formalin-induced pain models are commonly used to evaluate analgesic properties.

Application: Several derivatives of the compound showed significant antinociceptive activity in the formalin test. Notably, compounds such as 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t exhibited activity compared to the control group (p < 0.05) .

Molecular Structures and Synthesis

Background: Understanding the molecular structures and synthesis pathways is essential for further applications.

Application: The compound can be synthesized via Schiff bases reduction route, resulting in structures like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .

Temperature-Dependent Annuloselectivity and Stereochemistry

Background: Exploring the compound’s reactivity and stereochemistry provides insights into its behavior.

Application: Temperature-dependent annuloselectivity and stereochemistry were investigated in reactions involving methanesulfonyl sulfene and imines .

Computational Docking Studies

Background: Understanding how the compound interacts with its target enzymes aids drug design.

Application: Computational docking studies using AutoDock Vina revealed favorable binding of the compound to the COX-2 active site, with the SO2Me pharmacophore forming hydrogen bonds .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methylsulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-21-12-7-4-3-6-11(12)10-17-16-18-15-13(22-16)8-5-9-14(15)23(2,19)20/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRFZXZVMBWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine

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